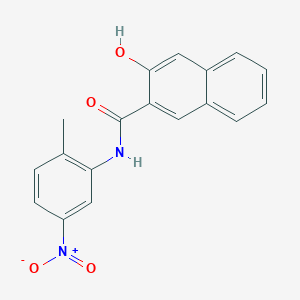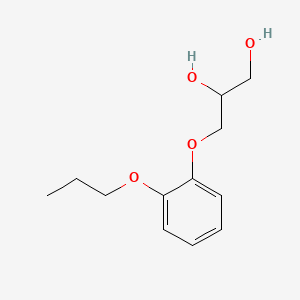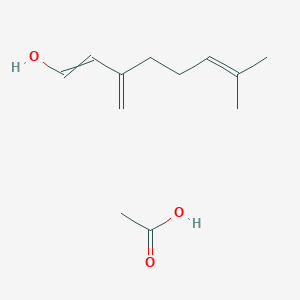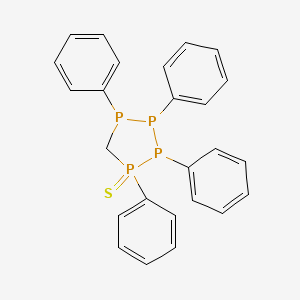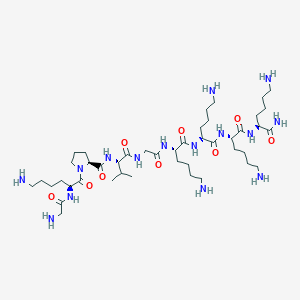
Pseudourea, 2-thio-, 1-acetyl-2-(2-methylaminoethyl)-, sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pseudourea, 2-thio-, 1-acetyl-2-(2-methylaminoethyl)-, sulfate is a chemical compound with the molecular formula C6H15N3O5S2 and a molecular weight of 273.33 g/mol . This compound is known for its unique structure, which includes a pseudourea moiety, a thio group, and an acetylated methylaminoethyl side chain. It is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pseudourea, 2-thio-, 1-acetyl-2-(2-methylaminoethyl)-, sulfate typically involves the reaction of 2-thiopseudourea with acetic anhydride and 2-(methylamino)ethylamine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Pseudourea, 2-thio-, 1-acetyl-2-(2-methylaminoethyl)-, sulfate undergoes several types of chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pseudourea moiety can be reduced to form corresponding amines.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. The reactions typically occur under controlled temperatures and pH levels to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various acyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Pseudourea, 2-thio-, 1-acetyl-2-(2-methylaminoethyl)-, sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mecanismo De Acción
The mechanism of action of Pseudourea, 2-thio-, 1-acetyl-2-(2-methylaminoethyl)-, sulfate involves its interaction with specific molecular targets and pathways. The compound’s thio group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the acetylated methylaminoethyl side chain may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Pseudourea, 2-thio-, 1-acetyl-2-(2-methylaminoethyl)-, sulfate include:
Thiourea derivatives: Compounds with similar thio and urea moieties.
Acylated amines: Compounds with acetylated amino groups.
Sulfonamides: Compounds with sulfonamide functional groups.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
63679-60-7 |
|---|---|
Fórmula molecular |
C6H15N3O5S2 |
Peso molecular |
273.3 g/mol |
Nombre IUPAC |
2-(methylamino)ethyl N'-acetylcarbamimidothioate;sulfuric acid |
InChI |
InChI=1S/C6H13N3OS.H2O4S/c1-5(10)9-6(7)11-4-3-8-2;1-5(2,3)4/h8H,3-4H2,1-2H3,(H2,7,9,10);(H2,1,2,3,4) |
Clave InChI |
LZUNKNVLQUISRX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N=C(N)SCCNC.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid](/img/structure/B14509943.png)
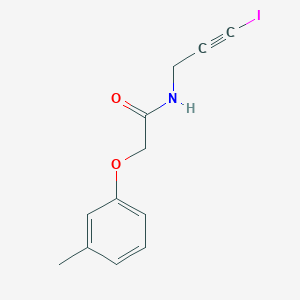
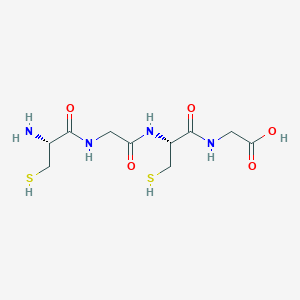
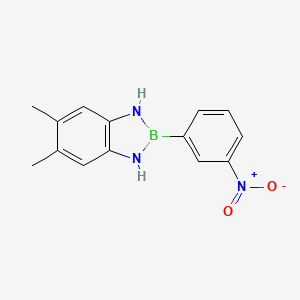
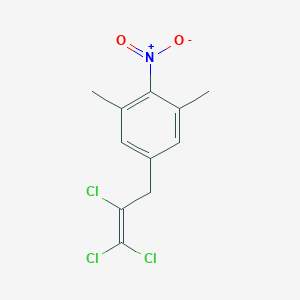

![Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane](/img/structure/B14509987.png)
